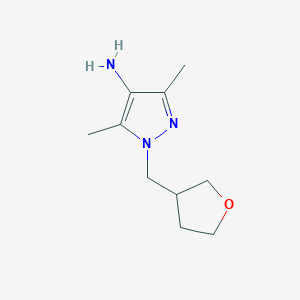

3,5-dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine

Description

3,5-Dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with dimethyl groups and an oxolan-3-ylmethyl group

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

3,5-dimethyl-1-(oxolan-3-ylmethyl)pyrazol-4-amine |

InChI |

InChI=1S/C10H17N3O/c1-7-10(11)8(2)13(12-7)5-9-3-4-14-6-9/h9H,3-6,11H2,1-2H3 |

InChI Key |

FUXKYOQYEFIXLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC2CCOC2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a diketone, followed by the introduction of the oxolan-3-ylmethyl group through alkylation reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization and alkylation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted pyrazole derivatives.

Scientific Research Applications

3,5-Dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.

Industry: It can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. In chemical reactions, its reactivity is influenced by the electronic and steric properties of its substituents.

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethyl-1H-pyrazole: Lacks the oxolan-3-ylmethyl group, making it less complex.

1-(Oxolan-3-ylmethyl)-1H-pyrazole: Lacks the dimethyl groups, affecting its reactivity and properties.

3,5-Dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine: Similar structure but with a different position of the oxolan group.

Uniqueness

3,5-Dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine is unique due to the specific combination of substituents on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications that other similar compounds may not be suitable for.

Biological Activity

3,5-Dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine, a compound within the pyrazole family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3,5-dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine is , with a molecular weight of 195.26 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇N₃O |

| Molecular Weight | 195.26 g/mol |

| CAS Number | 1152950-53-2 |

| Boiling Point | Not Available |

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study conducted on various pyrazole-based compounds demonstrated their ability to scavenge free radicals effectively, highlighting their potential in preventing oxidative stress-related diseases .

Anti-Diabetic Activity

In vitro studies have shown that 3,5-dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine can inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. This inhibition may help regulate blood glucose levels, making it a candidate for managing diabetes mellitus .

Anti-Alzheimer and Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, was observed in certain pyrazole derivatives. This suggests that compounds like 3,5-dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine could play a role in developing treatments for neurodegenerative diseases .

Anti-Arthritic Properties

In addition to its neuroprotective effects, the compound has shown promise in anti-inflammatory assays. Studies have reported that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating arthritic conditions .

Case Study 1: Synthesis and Characterization

A recent study synthesized several pyrazole derivatives, including 3,5-dimethyl-1-(oxolan-3-ylmethyl)-1H-pyrazol-4-amine. The synthesis involved multi-step reactions starting from 5-amino-pyrazoles. Characterization was performed using spectral analysis techniques such as NMR and mass spectrometry .

Case Study 2: In Silico Analysis

In silico studies conducted on the compound indicated favorable drug-likeness properties and low toxicity profiles. The analysis included assessments of physicochemical properties and interactions with biological targets . Notably, the compound adhered to Lipinski's Rule of Five, suggesting good oral bioavailability.

Table 2: Biological Activity Summary

| Activity Type | Assay Method | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging | Significant activity |

| Anti-Diabetic | α-Amylase Inhibition | IC₅₀ = 4.54 nM |

| Neuroprotective | AChE Inhibition | Potent inhibitor |

| Anti-Arthritic | Cytokine Inhibition | Reduced IL-6 levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.